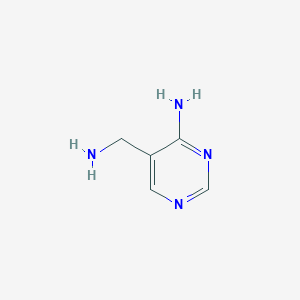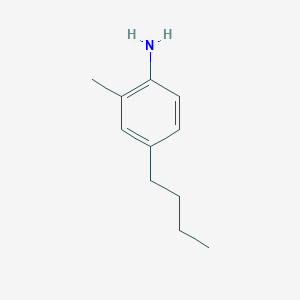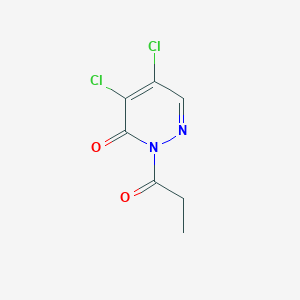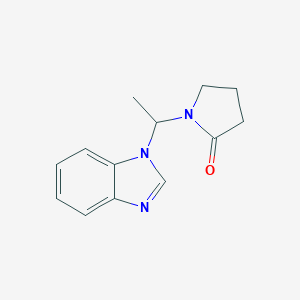
5-(Aminomethyl)pyrimidin-4-amine
Descripción general
Descripción
5-(Aminomethyl)pyrimidin-4-amine is a pyrimidine derivative . It is also known as 5-(aminomethyl)pyrimidin-4-amine hydrochloride . The molecular weight of this compound is 160.61 .
Synthesis Analysis
The synthesis of 5-(Aminomethyl)pyrimidin-4-amine has been achieved through various methods. One approach involves the use of 2-cyanoacetamide as an economical starting material . Another method involves the use of 5-acetyl-4-aminopyrimidines . A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were also designed and synthesized .Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)pyrimidin-4-amine is characterized by the presence of an aminomethyl group attached to the pyrimidin-4-amine ring .Chemical Reactions Analysis
The chemical reactions involving 5-(Aminomethyl)pyrimidin-4-amine are diverse. For instance, it has been used in the synthesis of pyrimido[4,5-d]pyrimidines . It has also been used in the synthesis of novel pyrimidin-4-amine derivatives .Physical And Chemical Properties Analysis
5-(Aminomethyl)pyrimidin-4-amine has a molecular weight of 160.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area is 77.8 Ų .Aplicaciones Científicas De Investigación
Antitubercular Agents
The compound can be used in the synthesis of antitubercular agents. A study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Anti-inflammatory Agents
Pyrimidines, including “5-(Aminomethyl)pyrimidin-4-amine”, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Versatile Building Block in Organic Synthesis
The versatility of “5-(Aminomethyl)pyrimidin-4-amine” lies in its ability to serve as a versatile building block in the synthesis of a wide range of compounds. Its chemical reactivity and selectivity make it a crucial reagent in organic synthesis, enabling researchers to create novel molecules with tailored properties and functionalities .
Bicyclic [6 + 6] Systems
The compound can be used in the synthesis of pyrimido[4,5-d] pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-(Aminomethyl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
This inhibition could potentially lead to an increase in the levels of incretins, thereby enhancing their ability to lower blood glucose levels .
Biochemical Pathways
The biochemical pathways affected by 5-(Aminomethyl)pyrimidin-4-amine are primarily those involved in glucose metabolism . By inhibiting DPP4, this compound could potentially affect the degradation of incretins, leading to an increase in their levels and a subsequent decrease in blood glucose levels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound would play a crucial role in its bioavailability .
Result of Action
The molecular and cellular effects of 5-(Aminomethyl)pyrimidin-4-amine’s action would likely involve changes in the levels of incretins and blood glucose . By inhibiting DPP4, this compound could potentially increase incretin levels, leading to a decrease in blood glucose levels .
Propiedades
IUPAC Name |
5-(aminomethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYITYRIURYLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304889 | |
| Record name | 4-Amino-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyrimidin-4-amine | |
CAS RN |
103694-27-5 | |
| Record name | 4-Amino-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















